

# Discovery and Initial Characterization of JNJ-42165279: A Technical Overview

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### **Abstract**

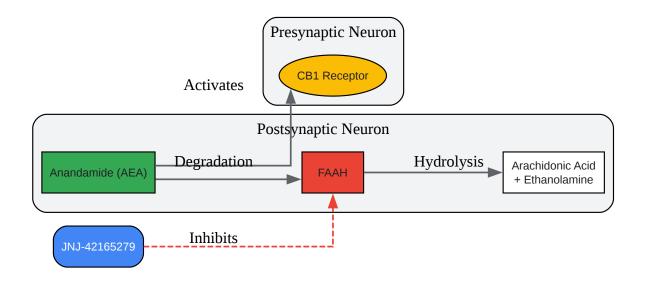
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, this small molecule has been investigated for its therapeutic potential in anxiety and major depressive disorders.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), JNJ-42165279 elevates the levels of these endogenous signaling lipids in both the central and peripheral nervous systems.[2][4] This elevation is hypothesized to produce therapeutic effects, particularly in mood and anxiety disorders. This technical guide provides a comprehensive summary of the discovery and initial characterization of JNJ-42165279, including its pharmacological properties, preclinical efficacy, and pharmacokinetic profile.

## **Mechanism of Action: FAAH Inhibition**

JNJ-42165279 acts as a selective inhibitor of FAAH.[1] FAAH is a serine hydrolase that terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine.[4] By blocking the active site of FAAH, JNJ-42165279 prevents this degradation, leading to an accumulation of anandamide and other related endogenous lipids.[2] This potentiation of endocannabinoid signaling is the primary mechanism through which JNJ-42165279 is thought to exert its pharmacological effects.[3]



## Signaling Pathway of FAAH Inhibition by JNJ-42165279



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Caption: FAAH Inhibition by JNJ-42165279 and Subsequent Anandamide Signaling.

# Pharmacological Profile In Vitro Potency and Selectivity

JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes. Its selectivity has been established against a wide range of other enzymes, ion channels, transporters, and receptors.

Target	Species	Assay Type	IC50 (nM)	Reference
FAAH	Human	Recombinant Enzyme Assay	70 ± 8	[4][5]
FAAH	Rat	Recombinant Enzyme Assay	313 ± 28	[4][5]

JNJ-42165279 exhibited high selectivity when tested at a concentration of 10  $\mu$ M against a panel of 50 other receptors, enzymes, transporters, and ion channels, where it did not produce



greater than 50% inhibition.[4] Furthermore, it did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 µM concentration.[4][6]

## **Preclinical Pharmacodynamics**

In preclinical studies, administration of JNJ-42165279 led to a significant and dose-dependent elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA) in both the brain and periphery of rats.[2][4]

Parameter	Species	Dose (mg/kg, p.o.)	Tissue	Effect	Reference
AEA, OEA, PEA Levels	Rat	20	Brain & Plasma	Significant Elevation	[2][4]

# **Preclinical Efficacy**

The therapeutic potential of JNJ-42165279 was evaluated in a preclinical model of neuropathic pain.

## Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

JNJ-42165279 was shown to be efficacious in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.[2] The compound produced a dose-dependent reversal of tactile allodynia.[3]

Model	Species	Effect	ED90 (mg/kg, p.o.)	Reference
Spinal Nerve Ligation (SNL)	Rat	Reversal of Tactile Allodynia	22	[3]

### **Pharmacokinetics and ADME**

JNJ-42165279 has been characterized as having favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]



### **Preclinical Pharmacokinetics in Rats**

Following oral administration in rats, JNJ-42165279 is rapidly absorbed and penetrates the brain.

Parameter	Dose (mg/kg, p.o.)	Matrix	Value	Time	Reference
Cmax	20	Plasma	4.2 μM	1 hour	[4][6]
Cmax	20	Brain	6.3 µM	1 hour	[4][6]

### **Clinical Pharmacokinetics in Humans**

In a Phase I multiple-ascending dose study in healthy volunteers, JNJ-42165279 was rapidly absorbed with a plasma half-life ranging from 8.14 to 14.1 hours, supporting once-daily dosing. [5][7]

Parameter	Dose Range (mg, single dose)	Effect	Reference
Plasma AEA	10-100	5.5 to 10-fold increase	[7]
Plasma OEA & PEA	10-100	4.3 to 5.6-fold increase	[7]
Brain FAAH Occupancy	≥10	Saturation	[7][8]

# Experimental Protocols FAAH Inhibition Assay (General Protocol)

The inhibitory activity of JNJ-42165279 against FAAH was determined using a fluorometric assay with recombinant human or rat FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.

Experimental Workflow for In Vitro FAAH Inhibition Assay



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Caption: General workflow for determining the in vitro FAAH inhibitory activity.

#### **Brief Protocol:**

- Recombinant human or rat FAAH is pre-incubated with varying concentrations of JNJ-42165279 for a defined period (e.g., 60 minutes).[5]
- A fluorogenic FAAH substrate is added to initiate the enzymatic reaction.
- The increase in fluorescence, corresponding to substrate hydrolysis, is measured over time using a plate reader.
- IC50 values are calculated from the concentration-response curves.

# Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)

This model induces neuropathic pain by ligating the L5 and L6 spinal nerves. The efficacy of JNJ-42165279 is assessed by its ability to reverse the resulting tactile allodynia.

#### **Brief Protocol:**

- Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.
- Following a recovery period, the development of tactile allodynia is confirmed using von Frey filaments.
- JNJ-42165279 or vehicle is administered orally.
- Tactile allodynia is reassessed at various time points post-dosing to determine the reversal of pain behavior.



### Conclusion

JNJ-42165279 is a potent and selective FAAH inhibitor that effectively elevates endocannabinoid levels in both preclinical and clinical settings. Its ability to reverse tactile allodynia in a rodent model of neuropathic pain provided initial proof-of-concept for its therapeutic potential. While its clinical development for mood and anxiety disorders has been explored, this technical overview summarizes the foundational preclinical data that characterized its discovery and initial pharmacological profile. Further research will continue to delineate the full therapeutic utility of this mechanism of action.

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